molecular formula C8H12O6 B15294949 Endothall-3,4,4,5,5,6-d6 Monohydrate (d6 Major)

Endothall-3,4,4,5,5,6-d6 Monohydrate (d6 Major)

Cat. No.: B15294949
M. Wt: 210.21 g/mol
InChI Key: RHLALKDQINFLPM-MIHIASBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Endothall-3,4,4,5,5,6-d6 Monohydrate (d6 Major) is an isotopically labeled compound used primarily in scientific research. It is a derivative of Endothall, a chemical known for its herbicidal properties. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various analytical and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Endothall-3,4,4,5,5,6-d6 Monohydrate involves the incorporation of deuterium atoms into the Endothall molecule. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of Endothall-3,4,4,5,5,6-d6 Monohydrate is carried out in specialized facilities equipped to handle isotopic labeling. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in flexible batch sizes to meet the varying needs of researchers.

Chemical Reactions Analysis

Types of Reactions

Endothall-3,4,4,5,5,6-d6 Monohydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The deuterium atoms in the compound can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of Endothall-3,4,4,5,5,6-d6 Monohydrate include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of Endothall-3,4,4,5,5,6-d6 Monohydrate depend on the type of reaction and the conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce different reduced forms of the compound.

Scientific Research Applications

Endothall-3,4,4,5,5,6-d6 Monohydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.

    Medicine: Utilized in clinical diagnostics and imaging to study metabolic disorders and other medical conditions.

    Industry: Applied in environmental studies to detect pollutants and in quality control processes for various products

Mechanism of Action

The mechanism of action of Endothall-3,4,4,5,5,6-d6 Monohydrate involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to track the compound’s behavior in biological systems and understand its effects at the molecular level. The compound can inhibit certain enzymes or disrupt specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Endothall: The non-deuterated form of the compound, commonly used as a herbicide.

    Deuterated Compounds: Other deuterium-labeled compounds used in similar research applications, such as deuterated solvents and reference standards

Uniqueness

Endothall-3,4,4,5,5,6-d6 Monohydrate is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in various analytical techniques, making it a valuable tool in scientific studies.

Properties

Molecular Formula

C8H12O6

Molecular Weight

210.21 g/mol

IUPAC Name

1,4,5,5,6,6-hexadeuterio-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid;hydrate

InChI

InChI=1S/C8H10O5.H2O/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;/h3-6H,1-2H2,(H,9,10)(H,11,12);1H2/i1D2,2D2,3D,4D;

InChI Key

RHLALKDQINFLPM-MIHIASBFSA-N

Isomeric SMILES

[2H]C1(C(C2(C(C(C1(O2)[2H])C(=O)O)C(=O)O)[2H])([2H])[2H])[2H].O

Canonical SMILES

C1CC2C(C(C1O2)C(=O)O)C(=O)O.O

Origin of Product

United States

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